1-Phenyl-3-(4-phenylbutyl)urea is a compound that belongs to the class of urea derivatives, characterized by the presence of two phenyl groups and a butyl chain. This compound has garnered interest in medicinal chemistry, particularly for its potential biological activities. The structural formula can be represented as CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
1-Phenyl-3-(4-phenylbutyl)urea is synthesized through organic reactions involving urea and substituted phenyl compounds. It is classified under diarylureas, which are known for their diverse biological activities, including antitumor and anti-inflammatory properties. The compound’s design allows for variations in substituents, which can influence its pharmacological profile.
The synthesis of 1-Phenyl-3-(4-phenylbutyl)urea typically involves several steps:
For example, one synthesis route described involves the reaction of 4-bromophenylbutanol with phenyl isocyanate in the presence of a base like sodium hydride or potassium carbonate, yielding the desired urea compound in moderate to high yields (64%-91%) .
1-Phenyl-3-(4-phenylbutyl)urea can undergo various chemical reactions typical for urea derivatives:
These reactions are crucial for modifying the compound for enhanced biological activity or for synthesizing related compounds .
The mechanism of action for 1-Phenyl-3-(4-phenylbutyl)urea in biological systems is primarily linked to its interaction with specific cellular targets:
The physical properties of 1-Phenyl-3-(4-phenylbutyl)urea include:
Chemical properties include:
Analytical techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are often employed to characterize these properties .
1-Phenyl-3-(4-phenylbutyl)urea finds applications primarily in medicinal chemistry:
1-Phenyl-3-(4-phenylbutyl)urea represents a structurally distinct diarylurea derivative characterized by a four-carbon alkyl spacer linking one phenyl group to the urea nitrogen. This design confers unique physicochemical properties, including optimal lipophilicity for membrane permeability and conformational flexibility for target engagement. Diarylureas have evolved from early nonspecific enzyme inhibitors to precision-targeted therapeutics, with this compound emerging as a versatile scaffold in medicinal chemistry campaigns targeting protein-protein interactions and allosteric enzyme sites [3] [7]. Its modular synthesis enables rapid exploration of chemical space, making it a focal point for rational drug design.
The discovery pathway of 1-phenyl-3-(4-phenylbutyl)urea is rooted in systematic scaffold optimization efforts targeting G-protein-coupled receptors (GPCRs) and kinases. Early work on urea-based complement inhibitors demonstrated that alkyl chain length between aromatic systems critically influences bioactivity. For example, compounds with five- or six-carbon spacers exhibited 1000-fold enhanced activity in classical pathway inhibition compared to shorter chains [1]. This principle guided the selection of the four-phenylbutyl linker as a balance between flexibility and optimal spatial separation of pharmacophoric elements.
High-throughput screening (HTS) against lysophosphatidic acid receptor 1 (LPA₁) identified a weakly active hit compound (IC₅₀ = 1790 nM) featuring the core 1-phenyl-3-(4-phenylbutyl)urea structure. This hit originated from in-house libraries exploiting urea’s hydrogen-bonding capacity and metabolic stability [7]. The subsequent lead generation campaign exemplifies modern drug discovery workflows, transitioning from HTS output to optimized clinical candidates through structure-based design.
Table 1: Key Historical Milestones for 1-Phenyl-3-(4-phenylbutyl)urea-Based Compounds
Year | Development | Significance |
---|---|---|
2012 | Discovery of chain-length dependency in phenyl-urea complement inhibitors [1] | Established optimal alkyl spacers (C5-C6) for target engagement |
2015 | Crystal structure of LPA₁ with urea derivatives [7] | Enabled SBDD for receptor antagonists |
2021 | Identification of TP0541640 as LPA₁ antagonist [7] | Demonstrated nanomolar potency (IC₅₀ = 6.7 nM) leveraging the core scaffold |
2024 | IGF1R inhibition via ureido-thiazole hybrids [10] | Validated scaffold-hopping strategies from 1-phenyl-3-(4-phenylbutyl)urea pharmacophore |
This scaffold addresses critical challenges in contemporary drug development:
Solubility-Bioavailability Balance: Incorporation of terminal tertiary amines (e.g., morpholine, piperidine) via the phenylbutyl side chain enhances aqueous solubility without compromising membrane penetration. This strategy mirrors improvements seen in kinase inhibitors like imatinib, where piperazine incorporation boosted bioavailability [10]. Computational analyses predict favorable logP (2.8–3.5) and solubility (>50 µM) profiles for derivatives, mitigating a common limitation of aromatic ureas [7].
Target Versatility: The scaffold’s adaptability enables optimization for diverse targets:
Complement Cascade: Analogous diarylureas selectively inhibit C9 deposition (IC₅₀ = 13 nM) via classical and alternative pathways [1].
Synthetic Tractability: Synthesis typically employs isocyanate coupling with anilines under mild conditions (DCM, rt), enabling late-stage diversification. Yields exceed 80% with minimal purification requirements [5] [7].
1-Phenyl-3-(4-phenylbutyl)urea exemplifies three evolutionary advances in urea medicinal chemistry:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1